

Theoretical and Computational Elucidation of Methyl 5-oxazolecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 5-oxazolecarboxylate

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Abstract

Methyl 5-oxazolecarboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical and computational studies of **Methyl 5-oxazolecarboxylate**. Due to a notable absence of direct experimental and computational literature on this specific molecule, this document presents a plausible synthetic pathway and detailed predictive computational analysis based on established methodologies for analogous oxazole derivatives. This guide serves as a foundational resource for researchers, offering detailed protocols for synthesis and computational modeling, alongside structured data tables and workflow visualizations to stimulate further investigation into this and related compounds.

Introduction

Oxazole derivatives are a cornerstone in pharmaceutical development, known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. **Methyl 5-oxazolecarboxylate**, with its ester functionality on the oxazole ring, presents a valuable scaffold for further chemical modification and drug design. Understanding its structural, electronic, and spectroscopic properties is paramount for its application. This guide addresses the current information gap by providing a robust theoretical framework for the study of **Methyl 5-oxazolecarboxylate**.

Proposed Synthesis

A plausible and efficient method for the synthesis of **Methyl 5-oxazolecarboxylate** is the Van Leusen oxazole synthesis.^{[1][2][3][4][5]} This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of the target molecule, methyl glyoxylate would serve as the aldehyde component.

Experimental Protocol: Van Leusen Synthesis of Methyl 5-oxazolecarboxylate

Materials:

- Methyl glyoxylate
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3)
- Methanol (MeOH)
- Dichloromethane (CH_2Cl_2)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of methyl glyoxylate (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.0 equivalent).
- Cool the mixture to 0 °C in an ice bath.

- Add potassium carbonate (1.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO_3 .
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure **Methyl 5-oxazolecarboxylate**.

Computational and Theoretical Analysis

To elucidate the molecular properties of **Methyl 5-oxazolecarboxylate**, a series of computational studies can be performed using Density Functional Theory (DFT). These studies provide insights into the molecule's geometry, vibrational frequencies, and electronic structure.

Computational Protocol

Software: Gaussian 16 or similar quantum chemistry package.

Methodology:

- Geometry Optimization: The molecular structure of **Methyl 5-oxazolecarboxylate** will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.
- Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory to predict the FT-IR and Raman spectra.

- **Electronic Properties:** The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to determine the electronic band gap, which is indicative of the molecule's kinetic stability and chemical reactivity.
- **Natural Bond Orbital (NBO) Analysis:** NBO analysis will be performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for **Methyl 5-oxazolecarboxylate** based on computational models and typical values for similar oxazole derivatives. Disclaimer: This data is predictive and awaits experimental verification.

Parameter	Predicted Value
Molecular Formula	C ₅ H ₅ NO ₃
Molecular Weight	127.10 g/mol
Predicted Melting Point	75-80 °C
Predicted Boiling Point	210-215 °C
Predicted ¹ H NMR (CDCl ₃ , ppm)	δ 8.2 (s, 1H), 7.9 (s, 1H), 3.9 (s, 3H)
Predicted ¹³ C NMR (CDCl ₃ , ppm)	δ 162.0, 151.0, 145.0, 138.0, 52.0

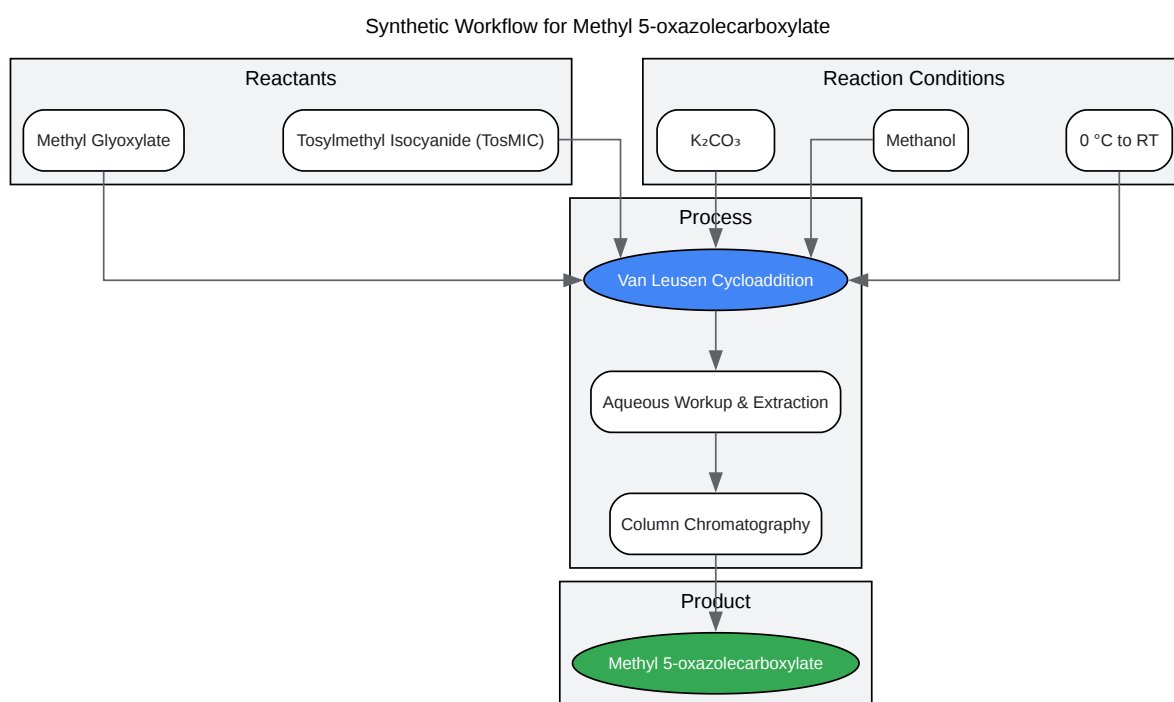
Table 1: Predicted Physicochemical and Spectroscopic Data for **Methyl 5-oxazolecarboxylate**

Computational Parameter	Predicted Value
HOMO Energy	-7.2 eV
LUMO Energy	-1.5 eV
HOMO-LUMO Gap (ΔE)	5.7 eV
Dipole Moment	3.5 D

Table 2: Predicted Quantum Chemical Properties of **Methyl 5-oxazolecarboxylate**

Visualizations

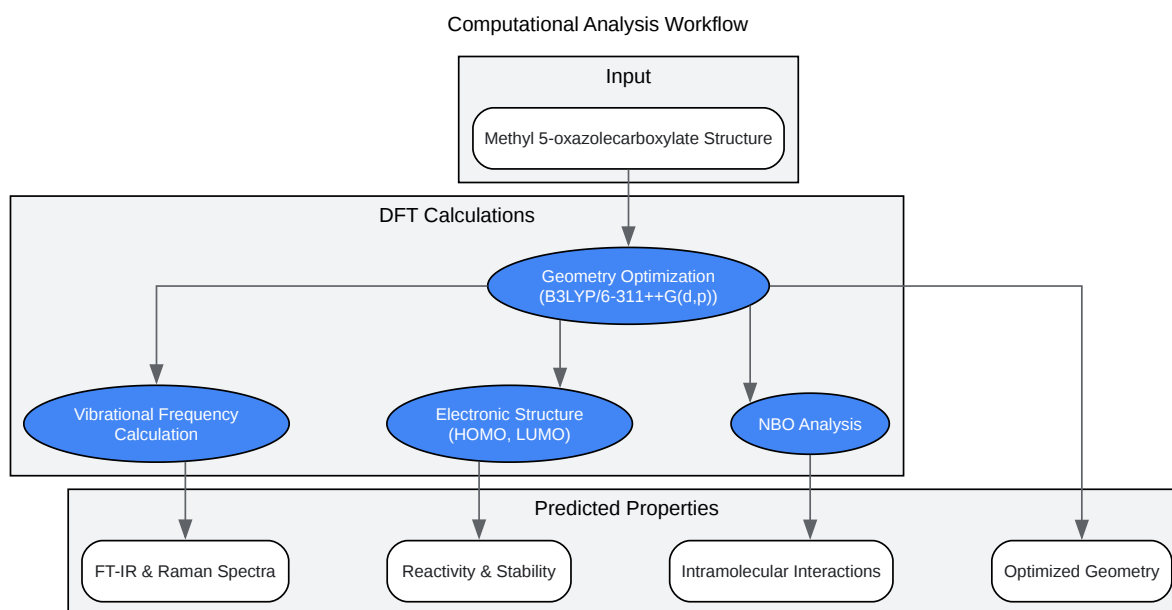
Synthetic Workflow



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Caption: Van Leusen synthesis workflow for **Methyl 5-oxazolecarboxylate**.

Computational Chemistry Workflow



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Caption: Workflow for the computational analysis of molecular properties.

Conclusion

This technical guide provides a foundational understanding of **Methyl 5-oxazolecarboxylate** through proposed synthetic and computational methodologies. The presented protocols and predictive data offer a starting point for researchers to experimentally validate and further explore the potential of this compound in drug discovery and materials science. The provided workflows aim to streamline future research endeavors in this area.

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